7-(2-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(2-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core with a 2-chlorophenyl group at the 7-position and a phenyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-chlorobenzaldehyde with 3-aminopyrazole in the presence of a suitable catalyst. The reaction typically proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the desired pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biological processes, such as cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine
- 7-(2-bromophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine
- 7-(2-chlorophenyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Uniqueness
7-(2-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl group at the 7-position and the phenyl group at the 3-position contributes to its unique reactivity and interaction with biological targets. This compound’s specific structural features make it a valuable scaffold for the development of new therapeutic agents and research tools .
Properties
IUPAC Name |
7-(2-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3/c19-16-9-5-4-8-14(16)17-10-11-20-18-15(12-21-22(17)18)13-6-2-1-3-7-13/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZHNSAZOWEPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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